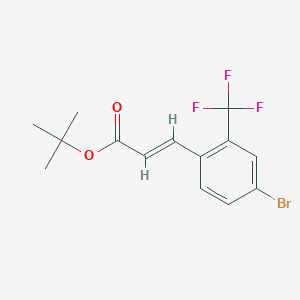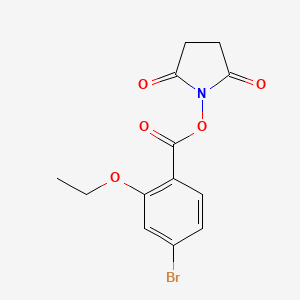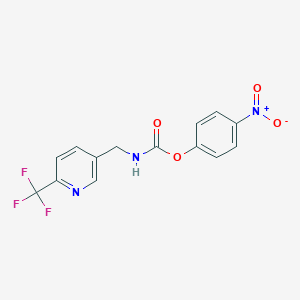
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylate group with a tert-butyl substituent. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate typically involves the following steps:
Bromination: : Starting with 2-(trifluoromethyl)benzene, bromination at the 4-position is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Formation of Acrylate: : The brominated compound is then reacted with tert-butyl acrylate in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate or bromide ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different phenyl derivative.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed
Oxidation: : Bromate or bromide ions.
Reduction: : Phenyl derivatives without the bromine atom.
Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its pharmacological properties and potential use in drug development.
Industry: : Employed in the production of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism by which (E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and reactivity with biological targets.
Comparación Con Compuestos Similares
(E)-tert-butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: can be compared with other similar compounds such as (E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate and (E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate . The presence of different halogens (chlorine, fluorine) in these compounds can affect their reactivity and biological activity, highlighting the uniqueness of the bromine-containing compound.
List of Similar Compounds
(E)-tert-butyl 3-(4-chloro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-fluoro-2-(trifluoromethyl)phenyl)acrylate
(E)-tert-butyl 3-(4-iodo-2-(trifluoromethyl)phenyl)acrylate
Propiedades
IUPAC Name |
tert-butyl (E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(15)8-11(9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUQFXGNLDRHHQ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Bromo-2-(cyclohexyloxy)phenyl]methanol](/img/structure/B8168679.png)










